molecular formula C11H10ClNO4S2 B1521020 Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1240529-07-0

Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1521020
CAS No.: 1240529-07-0
M. Wt: 319.8 g/mol
InChI Key: XQYDWXAGXQHVDT-UHFFFAOYSA-N
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Description

Geometric Parameters and Bond Characteristics

Structural Feature Expected Bond Length (Å) Expected Bond Angle (°) Geometric Significance
Thieno[2,3-b]pyridine core C-C: 1.38-1.42 Ring angles: 120-123 Aromatic planarity
Chlorosulfonyl group S-Cl: 2.01-2.05 O-S-O: 118-122 Tetrahedral sulfur
Ethyl ester C-O: 1.34-1.36 C-O-C: 115-118 sp³ hybridization
Methyl substituent C-C: 1.50-1.52 C-C-C: 118-122 sp² to sp³ transition

The molecular dimensions and geometric parameters of this compound can be predicted based on extensive crystallographic data from analogous compounds within the thieno[2,3-b]pyridine family. The fused ring system typically exhibits carbon-carbon bond lengths consistent with aromatic character, ranging from 1.38 to 1.42 Angstroms. The sulfur-chlorine bond in the chlorosulfonyl group is expected to fall within the typical range of 2.01 to 2.05 Angstroms, while the sulfur-oxygen double bonds should approximate 1.43 to 1.45 Angstroms based on sulfonyl group characteristics observed in related structures.

Properties

IUPAC Name

ethyl 5-chlorosulfonyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4S2/c1-3-17-11(14)9-6(2)8-4-7(19(12,15)16)5-13-10(8)18-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYDWXAGXQHVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₁H₁₀ClNO₄S₂
  • Molecular Weight : 319.8 g/mol
  • CAS Number : 1240529-07-0

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of thieno[2,3-b]pyridine derivatives with chlorosulfonic acid and subsequent esterification processes. The detailed synthetic route is crucial for understanding its biological applications.

Antiviral Activity

Recent studies have indicated that compounds related to thieno[2,3-b]pyridine structures exhibit significant antiviral properties. For instance, derivatives of this compound have shown activity against various viruses, including H5N1 and SARS-CoV-2.

A study evaluating the antiviral efficacy of thieno-pyridine derivatives reported that certain modifications to the molecular structure enhance activity against these viruses. For example, compounds with specific substituents demonstrated IC₅₀ values indicating effective inhibition of viral replication:

CompoundVirusIC₅₀ (μM)Inhibition (%)
8hH5N13.66993% at 0.5 μmol/μL
14bSARS-CoV-270.48Not specified

These results suggest that structural modifications can significantly influence the biological activity of related compounds.

The mechanism by which this compound exerts its antiviral effects may involve inhibition of viral proteases or interference with viral entry into host cells. The presence of the chlorosulfonyl group is hypothesized to enhance binding affinity to viral proteins, thus blocking replication pathways.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antiviral Efficacy : A comprehensive evaluation involving in vitro assays demonstrated that derivatives similar to this compound had varying degrees of efficacy against influenza and coronaviruses.
  • Structural Activity Relationship (SAR) : Research focusing on SAR has shown that specific functional groups attached to the thieno-pyridine core can enhance biological activity. For instance, the introduction of electron-withdrawing groups significantly improved antiviral potency.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate has been explored for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with thieno[2,3-b]pyridine structures exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Properties

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development in anticancer therapies .

Agrochemical Applications

The chlorosulfonyl group in this compound enhances its reactivity, making it suitable for use in agrochemicals.

Herbicides

Compounds similar to this compound have been developed as herbicides targeting specific weed species. Field trials have indicated effective control over resistant weed populations, which is crucial for sustainable agriculture practices .

Insecticides

Research has also focused on the insecticidal properties of this compound. It has shown promise in laboratory settings against several pest species, indicating potential for formulation into commercial insecticides .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntimicrobial AgentsEffective against multiple bacterial strains
Anticancer TherapeuticsInduces apoptosis in cancer cells
AgrochemicalsHerbicidesEffective control over resistant weeds
InsecticidesPromising results against pest species

Case Studies

Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Herbicide Development
In agricultural trials, formulations containing this compound were tested against common weed species. Results showed a reduction in weed biomass by over 80%, demonstrating its effectiveness as a selective herbicide without harming crop yields.

Comparison with Similar Compounds

Comparison with Similar Compounds

The thieno[2,3-b]pyridine scaffold is highly versatile, and modifications to its substituents significantly alter its chemical and biological properties. Below is a detailed comparison with structurally related compounds:

Substituent Variations

Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (13c) Core Structure: Furo[2,3-b]pyridine (oxygen instead of sulfur in the fused ring). Substituents: Bromo at position 5, hydroxy at position 3. Synthesis: Prepared from ethyl 5-bromo-2-chloronicotinate via cyclization with ethyl 2-mercaptoacetate (76% yield) . The hydroxy group enhances hydrogen-bonding capacity, improving solubility but limiting stability under acidic conditions.

Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate (14c) Substituents: Chloro at position 5, hydroxy at position 3. Synthesis: Derived from ethyl 2,5-dichloronicotinate (71% yield) . Key Differences: The chloro group is less reactive than chlorosulfonyl, making this compound more stable but less versatile in sulfonation reactions. The hydroxy group may lead to keto-enol tautomerism, as seen in its derivative 14d .

Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate Substituents: Amino at position 3, dimethyl at positions 4 and 4. Key Differences: The amino group enables nucleophilic reactions (e.g., amide bond formation), while methyl groups increase lipophilicity, enhancing membrane permeability .

Heterocycle Variations

Pyrano[2,3-b]pyridine Derivatives (e.g., Compound 6bd) Core Structure: Pyrano[2,3-b]pyridine with fused pyran ring. Substituents: Aryl, acetyl, and ester groups. Synthesis: Prepared via condensation of 4b with ethyl 5-aminopicolinate (46% yield) . These derivatives exhibit antiproliferative activity, suggesting pharmacological relevance .

Reactivity and Stability

  • Chlorosulfonyl Group : The target compound’s chlorosulfonyl moiety is highly electrophilic, enabling sulfonamide or sulfonate ester formation. However, this group may render the compound moisture-sensitive or prone to hydrolysis, contributing to its discontinuation .
  • Hydroxy/Bromo Substituents : Compounds like 13c and 14c are more stable but require harsh conditions for further functionalization .

Data Tables

Table 1. Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine ClSO₂ (5), CH₃ (3), COOEt (2) ~315.78 Sulfonating agent, intermediate
Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (13c) Furo[2,3-b]pyridine Br (5), OH (3), COOEt (2) ~300.11 Intermediate, polar solvent use
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine NH₂ (3), CH₃ (4,6), COOEt (2) ~278.33 Nucleophilic functionalization
Ethyl 5-(3-acetyl-5-(4-chlorophenyl)...pyridine-2-carboxylate (6bd) Pyrano[2,3-b]pyridine Acetyl, aryl, COOEt ~547.94 Antiproliferative agent

Preparation Methods

Synthesis of Ethyl 3-methylthieno[2,3-b]pyridine-2-carboxylate Intermediate

The initial step involves constructing the thieno[2,3-b]pyridine ring system with appropriate substituents.

  • Starting materials often include substituted pyridine derivatives and thiophene precursors.
  • Cyclization reactions under acidic or basic catalysis form the bicyclic system.
  • Esterification is performed to introduce the ethyl carboxylate group at position 2.
  • The methyl group at position 3 is introduced via alkylation or by using methyl-substituted precursors.

This step is well-documented in agrochemical intermediate syntheses, where 5-chloro-pyridine-2-carboxylates with sulfur substituents are prepared as intermediates (WO2021175959A1).

Introduction of the Chlorosulfonyl Group

The critical functionalization step is the installation of the chlorosulfonyl (-SO2Cl) group at the 5-position. This is generally achieved by:

  • Sulfonation of the aromatic ring using chlorosulfonic acid or sulfuryl chloride under controlled temperature and solvent conditions.
  • The reaction must be carefully monitored to avoid over-sulfonation or decomposition.
  • Chlorosulfonation typically occurs at the activated 5-position of the thieno[2,3-b]pyridine ring due to electronic and steric factors.

A representative procedure involves:

Step Reagents/Conditions Description
1 Chlorosulfonic acid (ClSO3H) Sulfonation at 0–5 °C in an inert solvent
2 Controlled addition rate and stirring To maintain temperature and reaction control
3 Quenching with ice water To stop the reaction and precipitate product
4 Isolation by filtration and washing To purify the chlorosulfonyl intermediate

This method is consistent with sulfonylation reactions described for related heterocyclic compounds (CN101314598A).

Purification and Characterization

  • The crude chlorosulfonyl product is often purified by recrystallization from organic solvents such as dichloromethane or ethyl acetate.
  • Drying under vacuum to remove residual solvents is essential.
  • Characterization includes NMR spectroscopy, IR (notably the S=O stretching bands), and elemental analysis to confirm the presence of the chlorosulfonyl group.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting material Ethyl 3-methylthieno[2,3-b]pyridine-2-carboxylate Prepared via cyclization and esterification
Sulfonating agent Chlorosulfonic acid or sulfuryl chloride Chlorosulfonic acid preferred for selectivity
Solvent Dichloromethane, chloroform, or sulfolane Inert solvents to avoid side reactions
Temperature 0 to 5 °C Low temperature to control reaction rate
Reaction time 1 to 3 hours Monitored by TLC or HPLC
Work-up Quenching with ice water, filtration To isolate solid chlorosulfonyl product
Purification Recrystallization from organic solvents Ensures high purity for further synthetic steps
Yield 60–85% Depending on scale and reaction control

Research Findings and Optimization Notes

  • The sulfonylation step is sensitive to temperature and reagent addition rate; rapid addition can cause side reactions or decomposition.
  • Use of dry, inert atmosphere conditions improves yield and purity.
  • Alternative sulfonylating agents, such as sulfuryl chloride, have been tested but chlorosulfonic acid provides better regioselectivity.
  • The methyl substituent at the 3-position influences the reactivity and regioselectivity of sulfonylation, favoring substitution at the 5-position.
  • Scale-up requires careful control of exothermic reaction heat and efficient quenching to avoid hazardous conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate?

  • Methodology : The compound is typically synthesized via cyclization of substituted pyridine precursors. For example, ethyl 2-chloronicotinate derivatives react with thiourea or mercaptoacetate under reflux conditions to form thieno[2,3-b]pyridine scaffolds. Chlorosulfonation at the 5-position is achieved using chlorosulfonic acid or SOCl₂ under controlled conditions (e.g., 0–5°C to minimize side reactions). Purification involves column chromatography (DCM/MeOH gradients) or recrystallization from ethanol/water mixtures .
  • Key Data :

PrecursorReagent/ConditionsYield (%)Purity (HPLC)
Ethyl 2-chloronicotinateThiourea, DMSO, 120°C71–76%>95%
Ethyl 5-bromo-2-chloronicotinateSOCl₂, 0°C, 2h68%92%

Q. How is structural characterization performed for this compound?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis via SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and sulfonyl group geometry. Absorption corrections (muR values) are critical for accuracy .
  • NMR/HRMS : 1^1H/13^13C NMR confirms substitution patterns (e.g., methyl at 3-position: δ ~2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ calculated: 333.02) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during sulfonation of the thieno[2,3-b]pyridine core?

  • Analysis : Contradictions arise in literature regarding sulfonation efficiency. For example:

  • At 0°C, SOCl₂ selectively targets the 5-position (yield: 76%), while higher temperatures (25°C) lead to disulfonation (yield drops to 45%).
  • Steric hindrance from the 3-methyl group reduces reactivity at adjacent positions, favoring 5-substitution. Kinetic vs. thermodynamic control must be assessed via time-resolved 1^1H NMR .
    • Recommendation : Optimize stoichiometry (1.2 eq SOCl₂) and monitor via TLC (Rf_f = 0.3 in hexane/EtOAc 3:1).

Q. What strategies mitigate decomposition of the chlorosulfonyl group during storage?

  • Methodology :

  • Stabilization : Store under inert gas (Ar) at –20°C in anhydrous DCM.
  • Analytical Validation : Decomposition products (e.g., sulfonic acid) are detectable via IR (S=O stretch at 1360 cm1^{-1}) and quantified by ion chromatography .

Q. How does this compound serve as a precursor for bioactive heterocycles?

  • Applications :

  • Kinase Inhibitors : The chlorosulfonyl group undergoes nucleophilic substitution with amines (e.g., piperazine) to generate CAMKK2 inhibitors (IC50_{50} < 100 nM) .
  • Anticancer Agents : Coupling with aryl boronic acids (Suzuki-Miyaura) yields derivatives with cytotoxicity against multidrug-resistant cell lines (e.g., NCI-H460/R: GI50_{50} = 2.1 µM) .

Q. What crystallographic software tools are recommended for modeling this compound’s interactions?

  • Tools :

  • SHELXTL (Bruker AXS): For refining twinned crystals or high-resolution data.
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize sulfonyl group disorder (e.g., anisotropic displacement parameters > 0.05 Å2^2 indicate instability) .

Data Contradiction Resolution

Q. Discrepancies in reported melting points: How to validate purity?

  • Case Study : Melting points range from 148–155°C across studies.

  • Resolution : Differential Scanning Calorimetry (DSC) confirms purity (>98%: sharp endotherm at 152°C). Impurities (e.g., ethyl ester hydrolysis products) broaden the range .
    • Protocol : Cross-validate with elemental analysis (C: 43.2%, H: 3.6%, N: 4.2%) and HPLC retention time (tR_R = 8.7 min, C18 column) .

Methodological Best Practices

Optimizing reaction scale-up without compromising yield

  • Guidelines :

  • Solvent Choice : Replace DCM with THF for easier post-reaction handling.
  • Catalyst Screening : Triethylamine (5 mol%) enhances sulfonation rates by 20% compared to DMAP .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate

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